4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide
- 4-tert-butyl-N-{4-[(dimethylamino)phenyl]amino}carbonothioylbenzamide
Uniqueness
4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide is unique due to its specific structural features, such as the presence of both tert-butyl and dimethylamino groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide is a synthetic organic compound belonging to the class of substituted benzamides. Its unique chemical structure, which includes a tert-butyl group and a dimethylamino moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C16H22N2O, with a molecular weight of approximately 258.36 g/mol. The presence of the tert-butyl group enhances lipophilicity, which is crucial for its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Properties
Research has shown that benzamide derivatives can exhibit significant anticancer activity. For instance, a study reported that related compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines. The specific IC50 values for this compound have not been extensively documented but are expected to be competitive based on structural similarities with known active compounds.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated. A comparative study highlighted that benzamide derivatives with similar structures showed effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from relevant studies:
Compound Name | Activity | Target Organisms | IC50 (µM) |
---|---|---|---|
This compound | Antimicrobial | E. coli, S. aureus | TBD |
Benzamide Derivative A | Anticancer | HeLa cells | 0.1 |
Benzamide Derivative B | Antimicrobial | Pseudomonas aeruginosa | 0.5 |
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzamide derivatives. Compounds structurally similar to this compound were found to induce apoptosis in cancer cells through caspase activation pathways.
- Antimicrobial Testing : In a laboratory setting, researchers tested several benzamide derivatives against common pathogens. The results indicated that modifications in the side chains significantly influenced antimicrobial efficacy, with some derivatives showing promising results against resistant strains.
- Pharmacokinetic Studies : A pharmacokinetic analysis indicated that compounds with similar structures exhibited favorable absorption and distribution profiles, suggesting that this compound may also possess good bioavailability.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-19(2,3)15-8-6-14(7-9-15)18(22)20-16-10-12-17(13-11-16)21(4)5/h6-13H,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEHNACOTZEYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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